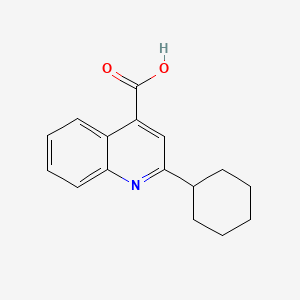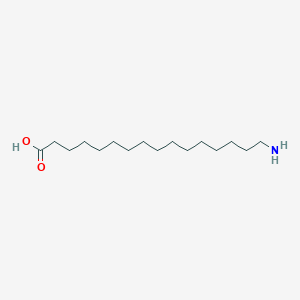
16-Aminohexadecanoic acid
概要
説明
16-Aminohexadecanoic acid is a unique synthetic fatty acid derivative characterized by its long hydrocarbon chain (C16) and a primary amine functional group at the ω-end . This distinctive structure provides diverse opportunities for chemical modifications, enabling a wide range of applications in pharmaceutical research .
Synthesis Analysis
The new polyamide nylon 16 was produced by polycondensation of this compound in bulk at 210°C . The monomer was obtained by ring-opening hydrolysis of 2-azacycloheptadecanone which was prepared from commercial 8-cyclohexadecen-1-one through a four-step synthesis route .
Molecular Structure Analysis
The chemical formula of this compound is C16H33NO2 . It has a molecular weight of 271.40 .
Chemical Reactions Analysis
The amino group (NH2) of this compound is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc .
Physical and Chemical Properties Analysis
This compound is an alkane chain with terminal carboxylic acid and amine groups .
科学的研究の応用
Polyesters and Polyamides from Biochemically Derived Fatty Acids
16-Aminohexadecanoic acid, a derivative of fatty acids, can be utilized in the synthesis of polyesters and polyamides. This application involves using biochemically derived fatty acid derivatives as starting materials for renewable polyesters and polyamides, demonstrating its potential in the field of sustainable materials and polymers (Kolb, Winkler, Syldatk, & Meier, 2014).
Use in Myocardial Imaging
This compound has been investigated for its use in myocardial imaging. For instance, the synthesis and evaluation of a new positively charged 99mTc-labeled fatty acid derivative, derived from this compound, showed potential for detecting myocardial abnormalities (Mathur et al., 2011).
Surface Modification of Biomaterials
This acid has applications in the surface modification of biomaterials. For example, the self-assembled monolayers of alkanoic acids, including 16-hydroxyhexadecanoic acid, were formed on stainless steel surfaces for improved biocompatibility (Raman & Gawalt, 2007).
Derivation from Tomato Residual Wastes
The derivation of 10,16-dihydroxyhexadecanoic acid from tomato residual wastes highlights the acid's role in sustainability. This derivative can be utilized in synthesizing a range of chemicals and bio-polyesters, underlining the acid's versatility in agricultural and chemical applications (Arrieta-Báez et al., 2011).
Chemical Synthesis and Modified Peptides
This compound is significant in the chemical synthesis of modified peptides and in the polyamide synthetic fibers industry, demonstrating its role in advanced materials and chemical engineering (Markowska, Markowski, & Jarocka-Karpowicz, 2021).
Nanoparticle and Metal Surface Applications
The acid is used in the formation of self-assembled monolayers on metal surfaces and nanoparticles, playing a crucial role in nanotechnology and surface chemistry. This includes the formation of carboxylic acid-terminated organic thin films on gold nanoparticles, indicating its utility in nanoscale material engineering (Lee et al., 2013).
作用機序
Target of Action
16-Aminohexadecanoic acid is primarily used as a PROTAC linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation . The primary targets of this compound, therefore, are the proteins that are intended to be degraded by the PROTAC .
Mode of Action
The compound has an alkane chain with terminal carboxylic acid and amine groups . The amino group (NH2) is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc . The terminal carboxylic acid can react with primary amine groups of activated NHS ester to form a stable amide bond . These reactions allow this compound to link the E3 ligase recruiting moiety and the protein-targeting moiety of a PROTAC, facilitating the degradation of the target protein .
Biochemical Pathways
The specific biochemical pathways affected by this compound depend on the target protein of the PROTAC it is part of. By enabling the degradation of specific proteins, it can influence a variety of cellular processes .
Pharmacokinetics
As a component of protacs, its pharmacokinetic properties would be influenced by the other components of the protac, as well as the specific properties of the target protein .
Result of Action
The result of this compound’s action is the degradation of the target protein of the PROTAC it is part of . This can have a variety of effects at the molecular and cellular level, depending on the role of the degraded protein .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
The amino group (NH2) of 16-Aminohexadecanoic acid is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc This suggests that it can interact with a variety of enzymes, proteins, and other biomolecules, potentially influencing various biochemical reactions
Molecular Mechanism
It is known that the compound can be used as a PROTAC linker in the synthesis of PROTACs , suggesting it may have roles in protein degradation pathways
特性
IUPAC Name |
16-aminohexadecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33NO2/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(18)19/h1-15,17H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGFZBNNVXTCLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCC(=O)O)CCCCCCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001312375 | |
| Record name | 16-Aminohexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001312375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17437-22-8 | |
| Record name | 16-Aminohexadecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17437-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 16-Aminohexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001312375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![rac-[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]methanol, trans](/img/structure/B3109567.png)





![2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone hydrobromide](/img/structure/B3109626.png)
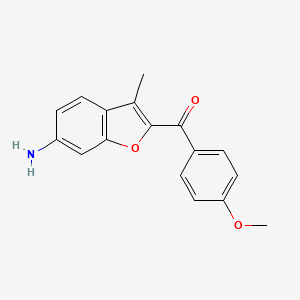
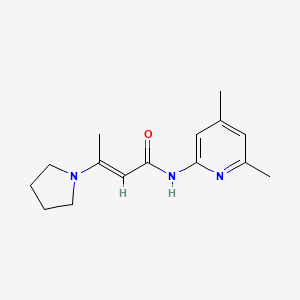

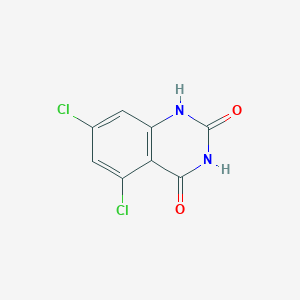
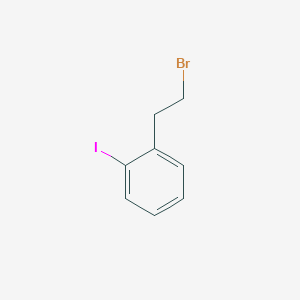
![Methyl 4-[(1-formyl-2-naphthyl)oxy]-2-butenoate](/img/structure/B3109665.png)
